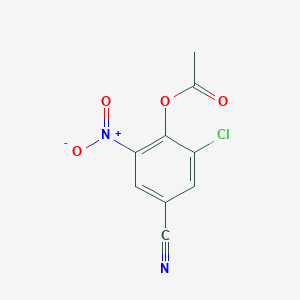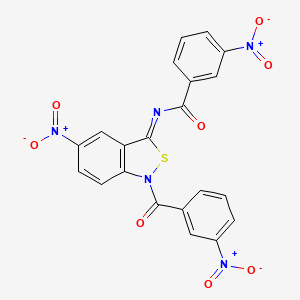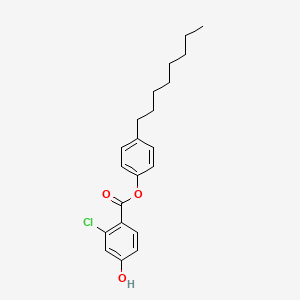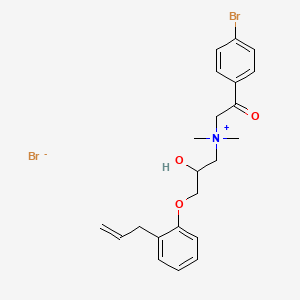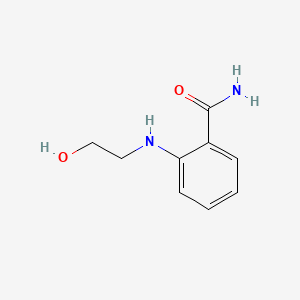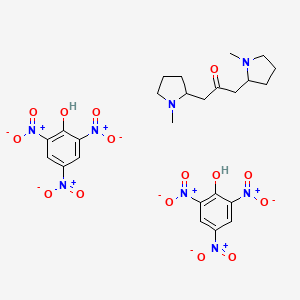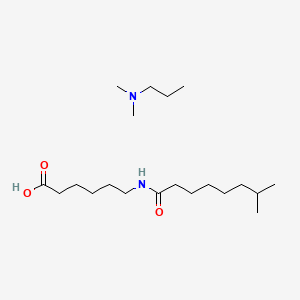
Einecs 306-740-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 6-(isononanoylamino)hexanoic acid, compound with N,N-dimethylpropylamine (1:1), involves the reaction of 6-(isononanoylamino)hexanoic acid with N,N-dimethylpropylamine in a 1:1 molar ratio. The reaction conditions typically include controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous monitoring of reaction parameters to maintain product quality .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
6-(isononanoylamino)hexanoic acid, compound with N,N-dimethylpropylamine (1:1), has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: It may be used in biochemical studies to understand its interactions with biological molecules.
Industry: Utilized in the manufacture of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-(isononanoylamino)hexanoic acid, compound with N,N-dimethylpropylamine (1:1), include other amides and amine derivatives. These compounds share similar chemical structures but may differ in their specific functional groups and properties. The uniqueness of Einecs 306-740-3 lies in its specific combination of isononanoylamino and dimethylpropylamine moieties, which confer distinct chemical and physical properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in research and development across multiple fields.
Eigenschaften
CAS-Nummer |
97403-78-6 |
|---|---|
Molekularformel |
C15H29NO3.C5H13N C20H42N2O3 |
Molekulargewicht |
358.6 g/mol |
IUPAC-Name |
N,N-dimethylpropan-1-amine;6-(7-methyloctanoylamino)hexanoic acid |
InChI |
InChI=1S/C15H29NO3.C5H13N/c1-13(2)9-5-3-6-10-14(17)16-12-8-4-7-11-15(18)19;1-4-5-6(2)3/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19);4-5H2,1-3H3 |
InChI-Schlüssel |
DOFUYASBVDLAGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C)C.CC(C)CCCCCC(=O)NCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


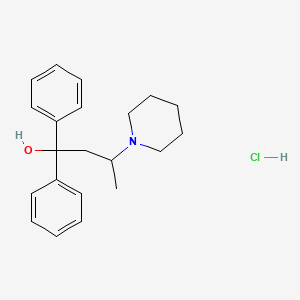


![(Z)-but-2-enedioic acid;4-(dimethylamino)-1-[6-[4-(dimethylamino)butanoyl]-9-ethylcarbazol-3-yl]butan-1-one](/img/structure/B12694760.png)
